8-Phenyl-1,2,3,4-tetrahydroisoquinoline

Serotonin Receptor Pharmacology CNS Drug Discovery PET Imaging Agent Development

8-Phenyl-1,2,3,4-tetrahydroisoquinoline (CAS: not explicitly assigned; generic THIQ core: 91-21-4; molecular formula: C15H15N; MW: 209.29 g/mol) is a bicyclic secondary amine belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class. The compound features an 8-phenyl substituent on the isoquinoline framework, a structural motif that confers a distinct "peri" steric environment proximal to the amine nitrogen, which influences both synthetic accessibility and receptor recognition profiles.

Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
Cat. No. B8618460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Phenyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC15H15N
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=CC=C2C3=CC=CC=C3
InChIInChI=1S/C15H15N/c1-2-5-12(6-3-1)14-8-4-7-13-9-10-16-11-15(13)14/h1-8,16H,9-11H2
InChIKeyMELFXSDLADDYAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Phenyl-1,2,3,4-tetrahydroisoquinoline: Core Scaffold Identity and Baseline Specifications for Procurement


8-Phenyl-1,2,3,4-tetrahydroisoquinoline (CAS: not explicitly assigned; generic THIQ core: 91-21-4; molecular formula: C15H15N; MW: 209.29 g/mol) is a bicyclic secondary amine belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class [1]. The compound features an 8-phenyl substituent on the isoquinoline framework, a structural motif that confers a distinct "peri" steric environment proximal to the amine nitrogen, which influences both synthetic accessibility and receptor recognition profiles [2]. The THIQ scaffold is recognized as a privileged structure in medicinal chemistry due to its broad pharmacological versatility, including activity against infective pathogens and neurodegenerative disorders [3]. This compound is commercially available at 95% purity for research applications .

8-Phenyl-1,2,3,4-tetrahydroisoquinoline: Why Class-Level Interchangeability Fails in Receptor Profiling Studies


THIQ analogs cannot be treated as functionally interchangeable despite sharing the same bicyclic core. The substitution position critically dictates receptor selectivity: N-substituted 8-phenyl-THIQ derivatives demonstrate negligible affinity for 5-HT2A receptors (no significant response) while exhibiting nanomolar-range binding to 5-HT7 receptors (Ki = 6.53–8.64 nM for optimized derivatives), yielding high 5-HT7/5-HT2A selectivity [1]. In contrast, 1-aryl-THIQ analogs display anti-HIV activity with EC50 values ranging from 4.6 to 8.2 μM [2], while 4-phenyl-THIQ scaffolds are associated with Eg5 kinesin inhibition and aldosterone synthase (CYP11B2) modulation [3]. Even within the 8-phenyl-THIQ subseries, the unsubstituted parent compound (C15H15N, MW 209.29 g/mol) possesses fundamentally different receptor engagement compared to N-substituted derivatives: the parent compound exhibits only modest sigma receptor affinity (IC50 = 2.7 μM) [4] and extremely weak PPARγ agonism (EC50 > 50 μM) [5], whereas N-substitution with appropriate side chains transforms the scaffold into a potent, selective 5-HT7 ligand [1]. Generic substitution based solely on THIQ class membership therefore fails due to position-specific pharmacophore requirements and the compound's divergent activity across unrelated target classes.

8-Phenyl-1,2,3,4-tetrahydroisoquinoline: Quantitative Differentiation Evidence Against Closest Analogs


5-HT7 Receptor Selectivity: Quantitative Differentiation from 5-HT2A and Cross-Class THIQ Ligands

The 8-phenyl-THIQ scaffold, when N-substituted, demonstrates a marked receptor selectivity profile that sharply contrasts with both the unsubstituted parent compound and other THIQ positional isomers. Specifically, the parent 8-phenyl-1,2,3,4-tetrahydroisoquinoline exhibits only modest sigma receptor affinity (IC50 = 2.7 μM) [1] and negligible PPARγ activation (EC50 > 50 μM) [2]. However, N-substitution transforms this scaffold into a potent and highly selective 5-HT7 receptor ligand series. Within this series, compounds exhibit no significant response at 5-HT2A receptors while demonstrating nanomolar-range binding affinity for 5-HT7 [3]. This contrasts with 1-aryl-THIQ analogs, which are primarily characterized by anti-HIV activity (EC50 = 4.6–8.2 μM in C8166 cell culture) rather than serotonergic targeting [4]. Furthermore, the 8-phenyl-THIQ series' 5-HT7 selectivity distinguishes it from 4-phenyl-THIQ scaffolds associated with CYP11B2 inhibition [5] and from 6,7-disubstituted THIQ derivatives developed as PPARα/γ dual agonists [6].

Serotonin Receptor Pharmacology CNS Drug Discovery PET Imaging Agent Development

PPARγ Activity Profile: Negative Differentiation for Off-Target Exclusion Studies

8-Phenyl-1,2,3,4-tetrahydroisoquinoline exhibits extremely weak PPARγ agonist activity, with an EC50 exceeding 50 μM (>5.00E+4 nM) in Gal4-fused PPARγ transactivation assays conducted in human U2OS cells [1]. This negligible PPARγ activity stands in stark contrast to structurally optimized THIQ derivatives developed specifically as PPARγ ligands. For example, compound 14c—a 2,7-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative—demonstrates PPARγ transactivation activity comparable to rosiglitazone, with an EC50 of 0.14 μM [2]. Similarly, novel THIQ derivatives reported in the literature include compounds exhibiting higher PPARγ agonistic activity than reference compounds, and compound 8a was identified as a highly potent PPARα/γ dual agonist more active than both WY14643 and rosiglitazone [3]. The parent 8-phenyl-THIQ therefore occupies a distinct space as a PPAR-inactive control scaffold suitable for studies requiring clean exclusion of PPAR-mediated effects, whereas 3-carboxylic acid and 6,7-disubstituted THIQ derivatives are optimized for PPAR engagement.

PPAR Pharmacology Metabolic Disease Research Nuclear Receptor Screening

Dopamine Receptor Interaction Profile: Differential Affinity Across Ligand Binding Assays

The parent 8-phenyl-1,2,3,4-tetrahydroisoquinoline displays markedly divergent affinities in different dopamine receptor binding assays, with IC50 values differing by approximately 80-fold depending on the radioligand employed. Using [3H]haloperidol as the competing ligand, the compound exhibits an IC50 of 1.5 μM (1.50E+3 nM) against D(1A)/D(2) dopamine receptors in calf caudate nuclei [1]. However, when [3H]dopamine is used as the radioligand under otherwise identical tissue preparation conditions, the apparent affinity drops dramatically to an IC50 of 120 μM (1.20E+5 nM) [1]. This assay-dependent discrepancy suggests that 8-phenyl-THIQ may preferentially compete for antagonist-binding conformations of the dopamine receptor rather than agonist-binding states—a subtle but mechanistically significant nuance not universally observed across the THIQ class. For comparison, optimized N-substituted 8-phenyl-THIQ derivatives were developed as potential PET imaging agents targeting the dopamine transporter with high SERT/DAT selectivity (311-fold) rather than as direct dopamine receptor ligands [2].

Dopamine Receptor Pharmacology Neuropharmacology Receptor Binding Studies

Sigma Receptor Binding: Class-Level Positioning Among THIQ and Isoindoline Scaffolds

8-Phenyl-1,2,3,4-tetrahydroisoquinoline exhibits modest sigma receptor binding affinity, with an IC50 of 2.7 μM (2.70E+3 nM) for inhibition of [3H]-N-allylnormetazocine ([3H]NANM) binding to the sigma receptor in rat preparations [1]. This affinity places the parent compound in the low-to-moderate range relative to optimized sigma receptor ligands within the broader THIQ structural class. A scaffold-hopping study comparing isoindoline, tetrahydroisoquinoline, and tetrahydrobenzazepine frameworks identified multiple THIQ analogs that achieve high sigma receptor affinity, with Ki values ≤25 nM and >10-fold subtype selectivity for σ1R or σ2R [2]. Within the conformationally restricted 2-(1-pyrrolidinyl) THIQ series, sigma receptor affinities span a wide dynamic range from 1.34 nM for 6,7-dichloro-2-[2-(1-pyrrolidinyl)ethyl]tetrahydroisoquinoline to 455 nM for less optimized analogs [3]. The parent 8-phenyl-THIQ's 2.7 μM IC50 sits at the lower-affinity end of this spectrum, positioning the unsubstituted compound as a baseline scaffold for structure-activity relationship studies or as a control compound where modest sigma engagement is desired.

Sigma Receptor Pharmacology Neurodegenerative Disease Research Analgesic Drug Discovery

8-Phenyl-1,2,3,4-tetrahydroisoquinoline: Validated Research and Industrial Application Scenarios


Synthetic Intermediates for 5-HT7 Receptor PET Imaging Agent Development

Based on evidence that N-substituted 8-phenyl-THIQ derivatives exhibit nanomolar 5-HT7 receptor affinity (Ki = 6.53–7.41 nM) with negligible 5-HT2A cross-reactivity, the parent compound serves as the critical synthetic scaffold for developing positron emission tomography (PET) imaging agents targeting the 5-HT7 receptor [1]. The LTC1000 program demonstrated that this scaffold can be elaborated to achieve high dopamine transporter selectivity (SERT/DAT = 311) with favorable lipophilicity (logP = 3.41) suitable for CNS imaging applications [2]. Synthetic access to the parent 8-phenyl-THIQ core enables structure-activity relationship studies exploring N-substituent effects on receptor selectivity and pharmacokinetic properties relevant to radiotracer development.

PPAR-Negative Control Scaffold for Nuclear Receptor Screening Panels

Given the demonstrated negligible PPARγ transactivation activity (EC50 > 50 μM) of 8-phenyl-THIQ, this compound provides a clean negative control for nuclear receptor profiling studies [1]. In screening cascades where THIQ-derived compounds are being evaluated for PPARα/γ dual agonism or selective PPARγ modulation—such as the optimized 3-carboxylic acid derivatives showing EC50 = 0.14 μM at PPARγ [2] or compound 8a showing potent dual agonism exceeding rosiglitazone [3]—the parent 8-phenyl-THIQ offers a structurally matched inactive comparator that controls for scaffold-specific artifacts while confirming that observed PPAR activity arises from deliberate structural modifications rather than the THIQ core itself.

Sigma Receptor Structure-Activity Relationship Baseline Studies

The parent compound's modest sigma receptor affinity (IC50 = 2.7 μM) provides a low-affinity baseline for systematic SAR exploration [1]. Optimized sigma receptor ligands within the THIQ class achieve Ki values ≤25 nM with >10-fold subtype selectivity [2], and conformationally restricted derivatives reach Ki values as low as 1.34 nM [3]. The 8-phenyl-THIQ scaffold thus enables studies mapping how progressive structural modifications—particularly 6,7-dihalogenation, N-alkylation, and incorporation of pyrrolidinyl or benzamide moieties—incrementally enhance sigma receptor binding affinity by up to 2,000-fold. This quantitative dynamic range makes the parent compound a valuable reference point for medicinal chemistry optimization programs targeting sigma receptors for neurodegenerative disease or analgesic indications.

Dopamine Receptor Pharmacology Probe Development

The 80-fold difference in apparent dopamine receptor affinity observed between [3H]haloperidol (IC50 = 1.5 μM) and [3H]dopamine (IC50 = 120 μM) displacement assays positions 8-phenyl-THIQ as a probe compound for distinguishing antagonist-preferring versus agonist-preferring receptor conformations [1]. This assay-dependent affinity profile, while not fully characterized across comparator THIQ compounds, provides a unique pharmacological signature that may be exploited in studies examining ligand-biased signaling at dopamine receptors. Procurement of the parent compound enables radioligand binding experiments designed to validate this phenomenon and explore its mechanistic basis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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